PCMPA (hydrochloride)
Overview
Description
- Its chemical formula is C₁₆H₂₅NO • HCl, with a molecular weight of 283.8 g/mol.
- PCMPA has recently been identified as a likely drug of abuse, although its pharmacology remains largely unexplored .
PCMPA (hydrochloride):
Preparation Methods
Synthetic Routes: The synthetic preparation of PCMPA involves several steps, including cyclization and functional group modifications. Specific synthetic routes are not widely documented.
Reaction Conditions: Details on reaction conditions for PCMPA synthesis are scarce, but it likely involves cyclization of a precursor compound.
Industrial Production: Information regarding industrial-scale production methods is limited.
Chemical Reactions Analysis
Reactivity: PCMPA may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: PCMPA’s potential as a chemical probe for studying receptor interactions or as a precursor in organic synthesis.
Biology: Investigating its effects on neuronal receptors or cellular pathways.
Medicine: Limited research, but it could be explored for potential therapeutic applications.
Industry: No established industrial applications yet.
Mechanism of Action
Targets: The exact molecular targets of PCMPA remain unknown.
Pathways: Further research is needed to elucidate the pathways through which it exerts its effects.
Comparison with Similar Compounds
Uniqueness: PCMPA’s uniqueness lies in its structural similarity to PCP while having distinct properties.
Similar Compounds: Other related compounds include PCP, ketamine, and other arylcyclohexylamines.
Properties
IUPAC Name |
N-(3-methoxypropyl)-1-phenylcyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-18-14-8-13-17-16(11-6-3-7-12-16)15-9-4-2-5-10-15;/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOSQDPYENDOMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043198 | |
Record name | N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934-63-0 | |
Record name | N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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